molecular formula C15H14ClN3O3S B1678510 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid CAS No. 592474-91-4

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid

Cat. No. B1678510
CAS RN: 592474-91-4
M. Wt: 351.8 g/mol
InChI Key: XPACBFAEZIPDRT-QGMBQPNBSA-N
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Description

The compound is a benzoic acid derivative with a furan ring and an ethylcarbamothioylhydrazinylidene group. Benzoic acid derivatives are commonly used in the production of phenol and its derivatives. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzene ring (from the benzoic acid), a furan ring, and an ethylcarbamothioylhydrazinylidene group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The furan ring might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on its functional groups. For example, due to the presence of the carboxylic acid group, it would likely show acidic properties .

Scientific Research Applications

Cancer Treatment

PKUMDL-WQ-2201 acts as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH) , which is an enzyme involved in the serine synthesis pathway that is often upregulated in various cancers . It has an IC50 value of 35.7 μM, indicating its potency in inhibiting PHGDH activity. This inhibition leads to a dose-dependent suppression of cell viability in a range of cancer cell lines and has been shown to inhibit tumor growth in a xenograft mouse model .

Serine Synthesis and Metabolism Inhibition

PKUMDL-WQ-2201 has been found to inhibit de novo serine synthesis and metabolism in tumor cells at the micromolar level by targeting PHGDH . This is significant because serine synthesis is crucial for the growth and proliferation of cancer cells, and its inhibition can lead to reduced tumor cell growth.

Lipid Homeostasis

Although not directly mentioned for PKUMDL-WQ-2201, PHGDH, the enzyme it inhibits, supports liver ceramide synthesis and sustains lipid homeostasis . Therefore, it’s plausible that PKUMDL-WQ-2201 could indirectly affect lipid metabolism through its action on PHGDH.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific data, it’s hard to comment on the exact toxicity or hazards associated with this compound .

Future Directions

Future studies could aim to synthesize this compound and characterize its properties. Its potential applications could be explored based on its reactivity and the properties of similar compounds .

properties

IUPAC Name

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPACBFAEZIPDRT-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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